2(1H)-Pyrimidinone, 5-(4-fluorophenoxy)-
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Overview
Description
5-(4-Fluorophenoxy)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenoxy group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenoxy)pyrimidin-2-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-dicarbonyl compounds.
Introduction of the 4-Fluorophenoxy Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenol reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for 5-(4-fluorophenoxy)pyrimidin-2-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.
Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-Fluorophenoxy)pyrimidin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenoxy)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the hydroxyl group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenoxy)pyrimidin-2-ol
- 5-(4-Chlorophenoxy)pyrimidin-2-ol
- 5-(4-Methylphenoxy)pyrimidin-2-ol
Uniqueness
5-(4-Fluorophenoxy)pyrimidin-2-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C10H7FN2O2 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14) |
InChI Key |
WNCFGOFWIZVPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CNC(=O)N=C2)F |
Origin of Product |
United States |
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